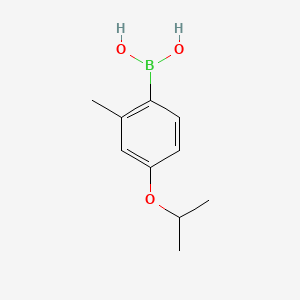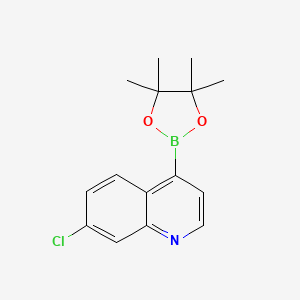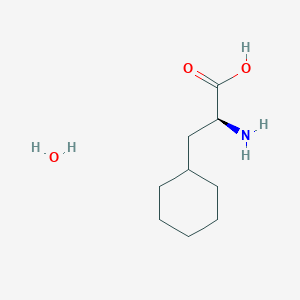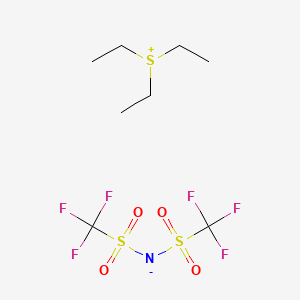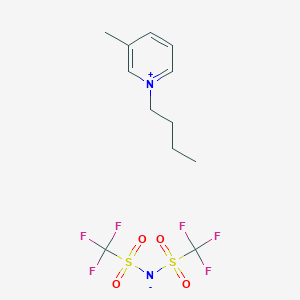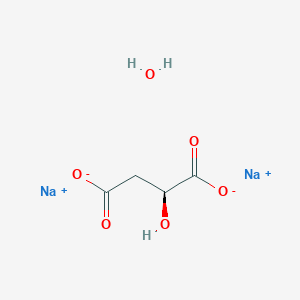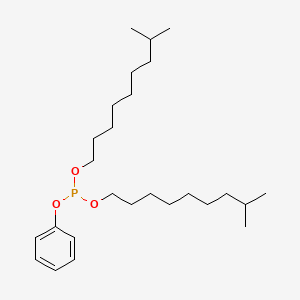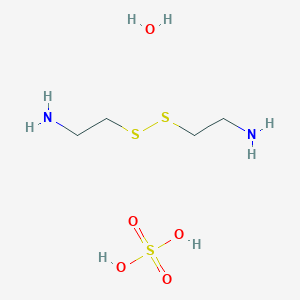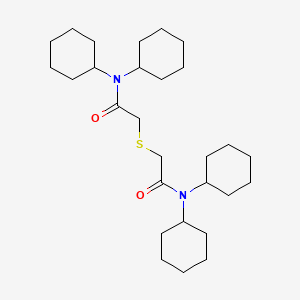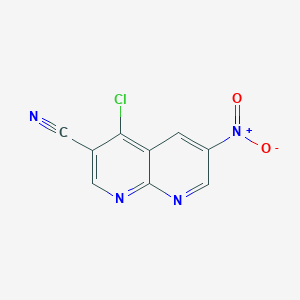
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Vue d'ensemble
Description
“4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile” is an organic compound . It’s part of the naphthyridine family, which are heterocyclic compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which “4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile” is a part of, has seen recent advancements. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile” are not available, it’s known that 1,8-naphthyridines can undergo a variety of reactions. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
- Methods of Application : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
- Results or Outcomes : This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
-
Scientific Field: Antibacterial Research
- Application Summary : Nitrogen-containing heterocycles such as 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties . They have been used to enhance the antibiotic activity against multi-resistant bacterial strains .
- Methods of Application : The broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of the compounds . The antibiotic-modulating activity was analyzed using subinhibitory concentrations (MIC/8) of these compounds in combination with norfloxacin, ofloxacin, and lomefloxacin .
- Results or Outcomes : Although the compounds had no direct antibacterial activity (MIC ≥ 1.024 µg/mL), they could decrease the MIC of these fluoroquinolones, indicating synergism was obtained from the association of the compounds .
-
Scientific Field: Antihypertensive and Antiarrhythmic Research
- Application Summary : Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in managing hypertension and arrhythmia .
-
Scientific Field: Herbicide Research
-
Scientific Field: Immunostimulant Research
-
Scientific Field: Anticancer Research
- Application Summary : 1,6-naphthyridines, a related class of compounds, have been found to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in managing a variety of conditions .
-
Scientific Field: Coordination Chemistry
- Application Summary : With flanking nitrogen centers, 1,8-naphthyridine serves as a binucleating ligand in coordination chemistry .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in coordination chemistry .
-
Scientific Field: Green Chemistry
- Application Summary : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in green chemistry .
-
Scientific Field: Light-Emitting Diodes
-
Scientific Field: Dye-Sensitized Solar Cells
- Application Summary : This class of heterocycles finds use as components of dye-sensitized solar cells .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in dye-sensitized solar cells .
-
Scientific Field: Molecular Sensors
-
Scientific Field: Self-Assembly Host–Guest Systems
- Application Summary : This class of heterocycles finds use as self-assembly host–guest systems .
- Results or Outcomes : The specific outcomes would also depend on the specific compound and its intended use. Generally, these compounds have been found to be effective in self-assembly host–guest systems .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPBMZKTZRMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573999 | |
| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
CAS RN |
305370-84-7 | |
| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

